molecular formula C8H5ClN2O7 B11719248 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid

Cat. No.: B11719248
M. Wt: 276.59 g/mol
InChI Key: CDUXIFUXXYHOFW-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid is an aromatic compound with the molecular formula C8H5ClN2O7 It is characterized by the presence of a chloro group, a methoxy group, and two nitro groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid typically involves the nitration of 4-chloro-2-methoxy-benzoic acid. The process can be summarized as follows:

    Starting Material: 4-Chloro-2-methoxy-benzoic acid.

    Nitration: The starting material is dissolved in concentrated sulfuric acid and cooled to 0°C. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the solution. The reaction mixture is stirred at a low temperature to ensure complete nitration.

    Isolation: The reaction mixture is poured onto ice, and the resulting precipitate is filtered and washed with water to obtain the crude product.

    Purification: The crude product is recrystallized from an appropriate solvent to yield pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

    Reduction: 4-Chloro-2-methoxy-3,5-diamino-benzoic acid.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid is unique due to the presence of both a chloro and a methoxy group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid (CDNBA) is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of pharmaceuticals, including Lodoxamide, which is used as an antiallergic agent. The following sections provide a detailed examination of its biological activity, including toxicity studies, antimicrobial properties, and potential applications in drug development.

CDNBA is characterized by its low solubility in water (approximately 2.5 g/L at 25°C) and exhibits a notable acid-base equilibrium, which affects its absorption spectrum based on pH levels. Under alkaline conditions, irreversible changes in the absorption spectrum are observed, indicating the compound's sensitivity to environmental conditions .

Toxicity Studies

Toxicological assessments have revealed that CDNBA has a significant impact on cellular growth. The median effective concentration (EC50) for inhibiting the proliferation of Tetrahymena pyriformis was determined to be approximately 104.7 µM. This indicates that at this concentration, cell growth is reduced by half compared to control groups. The compound induced a shock in organisms at concentrations between 49.4 µM and 989.4 µM, leading to temporary loss of mobility; however, recovery was noted after 48 hours .

Table 1: Inhibition of Growth by CDNBA

Concentration (µM)Cell Growth (cells/ml)% InhibitionF Valuep Value
036.60--
73.220.444.957,390<0.001
146.338.928.5--
292.762.514.1--
57,390----

Antimicrobial Activity

The antimicrobial properties of CDNBA have been explored through various studies. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for derivatives of CDNBA were found to be competitive with standard antibiotics, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of CDNBA Derivatives

CompoundTarget OrganismMIC (µg/mL)
Ethyl 3,5-dinitrobenzoateCandida albicans125
Ethyl 3,5-dinitrobenzoateCandida krusei100
Ethyl 3,5-dinitrobenzoateCandida tropicalis500

Research indicates that the presence of nitro groups in CDNBA contributes significantly to its antimicrobial activity through redox mechanisms and the generation of reactive oxygen species (ROS). These mechanisms disrupt cellular processes in target microorganisms, leading to growth inhibition or cell death .

Case Studies

In one notable study, the effects of UV photolysis on CDNBA were examined to assess changes in toxicity profiles. The results indicated that photolysis products exhibited increased toxicity over time, significantly affecting the growth of Tetrahymena pyriformis. This underscores the importance of environmental factors on the biological activity of nitroaromatic compounds .

Properties

Molecular Formula

C8H5ClN2O7

Molecular Weight

276.59 g/mol

IUPAC Name

4-chloro-2-methoxy-3,5-dinitrobenzoic acid

InChI

InChI=1S/C8H5ClN2O7/c1-18-7-3(8(12)13)2-4(10(14)15)5(9)6(7)11(16)17/h2H,1H3,(H,12,13)

InChI Key

CDUXIFUXXYHOFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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